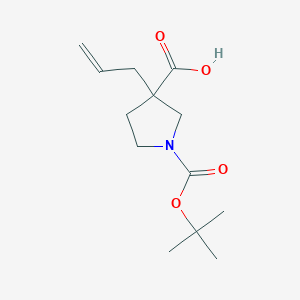

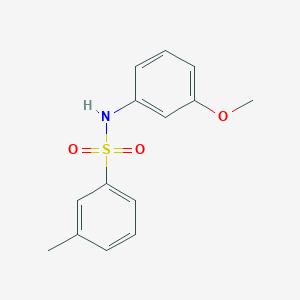

![molecular formula C24H25N5OS B2802245 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1211675-49-8](/img/structure/B2802245.png)

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide” is a derivative of carboxylic acid ester and can be used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of substituted imidazoles, which are key components of this compound, has seen recent advances. The bonds constructed during the formation of the imidazole are emphasized, and the methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular formula of the compound is C17H23N3O2 . The structure includes an imidazole ring, which is a key component of functional molecules used in a variety of applications .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in the formation of polycyclic aromatic hydrocarbons of imidazo [1,2-a]chromeno [3,4-c]pyridine, by palladium-catalyzed oxidative annulation .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 497.1±38.0 °C and a predicted density of 1.184±0.06 g/cm3. The predicted acidity coefficient (pKa) is 11.83±0.10 .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Research has explored derivatives of imidazole and piperazine for their potential as antiviral agents, particularly against HIV. The synthesis of new derivatives has been aimed at developing non-nucleoside reverse transcriptase inhibitors, showing promise in antiviral therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Anti-inflammatory Activity

Compounds structurally similar to the query have been synthesized and evaluated for their anti-inflammatory activities. Studies on novel sets of compounds incorporating piperazine and imidazole frameworks have shown significant in vitro and in vivo anti-inflammatory effects, suggesting their potential in developing new anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).

Antidiabetic Properties

Piperazine derivatives have been identified as promising antidiabetic agents through structure-activity relationship studies. Derivatives such as 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines have shown potent antidiabetic effects in rat models of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Antimicrobial and Antifungal Activities

Azole-containing piperazine derivatives have demonstrated moderate to significant in vitro antibacterial and antifungal activities. Some compounds have shown remarkable antimicrobial efficacy against various strains, comparable to standard drugs like chloramphenicol and fluconazole, indicating their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).

Anticancer Activity

The design and synthesis of imidazolone derivatives and their evaluation for anticancer activity have been a focus of research. Some compounds have demonstrated good anticancer activity against various cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Kumar, Kumar, Roy, & Sondhi, 2013).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the search results, compounds with similar structures have been found to inhibit certain enzymes. For example, a series of novel 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine Syk inhibitors were found to exhibit excellent inhibitory activity on Syk enzyme .

Zukünftige Richtungen

The future research directions could involve further exploration of the synthesis methods of substituted imidazoles, as these heterocycles are key components to functional molecules used in a variety of everyday applications . Additionally, the compound’s potential use as a pharmaceutical intermediate suggests that it could be explored for the development of new drugs .

Eigenschaften

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5OS/c30-24(25-17-20-9-6-16-31-20)28-14-12-27(13-15-28)23-26-21-10-4-5-11-22(21)29(23)18-19-7-2-1-3-8-19/h1-11,16H,12-15,17-18H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQRZEOCUKHTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)NCC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

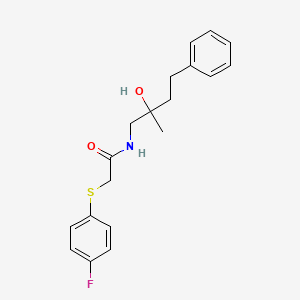

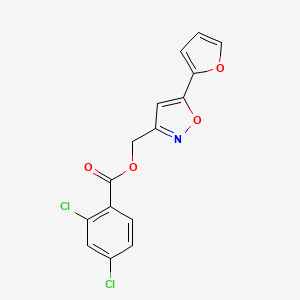

![2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2802162.png)

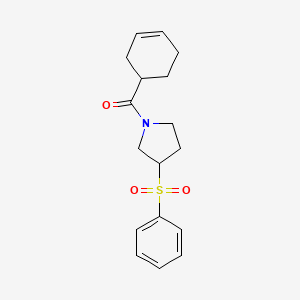

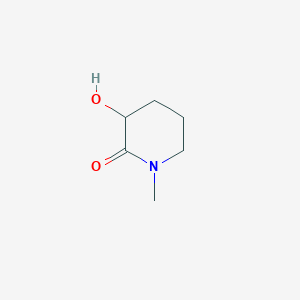

![exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2802170.png)

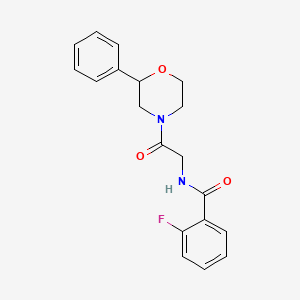

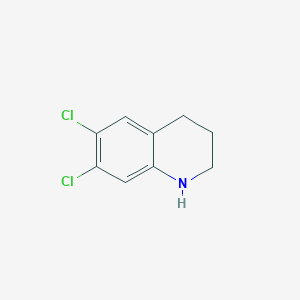

![1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2802174.png)

![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2802176.png)

![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2802182.png)